molecular formula C12H7N3O B3050392 10H-1,2,5-Oxadiazolo[3,4-a]carbazole CAS No. 256348-47-7

10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Cat. No.: B3050392
CAS No.: 256348-47-7
M. Wt: 209.2 g/mol
InChI Key: VRHNMXUUNKLEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-1,2,5-Oxadiazolo[3,4-a]carbazole is a heterocyclic compound that combines the structural features of oxadiazole and carbazole. This compound is known for its unique electronic properties, making it a subject of interest in various fields such as organic electronics, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of carbazole derivatives with nitrile oxides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the carbazole or oxadiazole rings are replaced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and application potential .

Scientific Research Applications

10H-1,2,5-Oxadiazolo[3,4-a]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole varies depending on its application:

    In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons within devices.

    In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,3-Oxadiazole
  • Carbazole

Comparison: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole is unique due to its combined structural features of oxadiazole and carbazole. This dual nature imparts distinct electronic properties, making it more versatile in applications compared to its individual counterparts. For instance, while carbazole is known for its photophysical properties, the addition of the oxadiazole ring enhances its electron transport capabilities, making it more suitable for use in organic electronics .

Properties

IUPAC Name

3H-[1,2,5]oxadiazolo[3,4-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNMXUUNKLEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371833
Record name 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256348-47-7
Record name 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 2
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 3
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 4
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 5
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 6
10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.